

# H-0104 Dihydrochloride for Glaucoma Research: A Technical Guide

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## Compound of Interest

Compound Name: *H-0104 dihydrochloride*

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## Abstract

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). A critical target for therapeutic intervention is the conventional aqueous humor outflow pathway, primarily through the trabecular meshwork (TM). Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors have emerged as a promising class of drugs that directly target the TM to increase aqueous humor outflow and thereby lower IOP. This technical guide provides an in-depth overview of **H-0104 dihydrochloride**, a ROCK inhibitor investigated for its potential in glaucoma treatment. While specific clinical data for **H-0104 dihydrochloride** remains limited, this guide will draw upon the broader knowledge of ROCK inhibitors to detail their mechanism of action, relevant signaling pathways, and key experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel glaucoma therapies.

## Introduction to H-0104 Dihydrochloride and ROCK Inhibition in Glaucoma

**H-0104 dihydrochloride** is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).<sup>[1]</sup> Its therapeutic potential in glaucoma stems from its ability to lower intraocular pressure by enhancing the outflow of aqueous humor through the trabecular

meshwork. The development code DE-104 has been used in clinical trials for this compound. While detailed clinical trial results for **H-0104 dihydrochloride** are not yet widely published, the mechanism of action is understood to be consistent with other well-characterized ROCK inhibitors, such as Ripasudil and Netarsudil, which are already in clinical use for glaucoma.

The primary pathology in many forms of glaucoma is an increase in outflow resistance within the trabecular meshwork, leading to elevated IOP. ROCK inhibitors address this by inducing relaxation of the TM cells, altering the cellular cytoskeleton, and modifying the extracellular matrix, all of which contribute to an increased outflow facility.

#### Chemical Structure of **H-0104 Dihydrochloride**:

- Chemical Name: (2S)-1-[(4-Bromo-5-isoquinolinyl)sulfonyl]hexahydro-2-methyl-1H-1,4-diazepine dihydrochloride[1]
- CAS Number: 913636-88-1[1]
- Molecular Formula: C<sub>15</sub>H<sub>20</sub>BrCl<sub>2</sub>N<sub>3</sub>O<sub>2</sub>S[1]
- Molecular Weight: 457.21 g/mol

## Mechanism of Action: The Rho/ROCK Signaling Pathway in the Trabecular Meshwork

The Rho GTPase/ROCK signaling pathway is a critical regulator of cell shape, adhesion, and motility. In the trabecular meshwork, this pathway plays a key role in maintaining contractile tone, which influences the resistance to aqueous humor outflow.

#### Signaling Pathway Overview:

Extracellular signals, such as growth factors and mechanical stress, can activate G protein-coupled receptors (GPCRs), leading to the activation of the small GTPase RhoA. Activated RhoA (RhoA-GTP) then binds to and activates ROCK. ROCK, in turn, phosphorylates several downstream targets that ultimately lead to increased actomyosin contractility and cellular stiffness. This increased contractility in the trabecular meshwork cells is thought to reduce the intercellular spaces and decrease the porosity of the tissue, thereby impeding aqueous humor outflow and increasing IOP.

**H-0104 dihydrochloride**, as a ROCK inhibitor, directly interferes with this pathway by blocking the kinase activity of ROCK. This inhibition prevents the phosphorylation of downstream targets, leading to the disassembly of actin stress fibers, reduction of focal adhesions, and overall relaxation of the trabecular meshwork cells. The consequence is an increase in the effective filtration area and a decrease in outflow resistance, resulting in lower IOP.

Caption: Rho/ROCK signaling pathway in trabecular meshwork cells and the inhibitory action of **H-0104 dihydrochloride**.

## Quantitative Data on ROCK Inhibitor Efficacy

While specific, publicly available quantitative data from late-stage clinical trials for **H-0104 dihydrochloride** (DE-104) is limited, data from studies of other approved ROCK inhibitors, Ripasudil and Netarsudil, provide a benchmark for the potential efficacy of this class of drugs.

Table 1: Summary of IOP-Lowering Efficacy of Approved ROCK Inhibitors

Drug (Concentrat- ion)	Study Population	Baseline IOP (mmHg)	Mean IOP Reduction (mmHg)	Percentage IOP Reduction	Citation(s)
Ripasudil (0.4%)	Primary Open-Angle Glaucoma (POAG) or Ocular Hypertension (OHT) on maximal tolerated medical therapy	18.3 ± 2.1	3.2 at 1 week, 5.8 at 2 weeks	17.4% at 1 week, 31.6% at 2 weeks	[2]
Ripasudil (0.4%)	POAG on maximal medical therapy	21.04 ± 2.5	2.9 at 3 months	16.8% at 3 months	[3]
Ripasudil (0.4%)	Newly diagnosed POAG (monotherapy )	Not specified	2.3	Not specified	[4]
Netarsudil (0.02%)	Open-Angle Glaucoma or Ocular Hypertension	21.1 ± 5.8 (OAG), 19.4 ± 5 (MMG)	4.8 (OAG), 3.2 (MMG) after 4-8 weeks	Not specified	[5]
Netarsudil (0.02%)	Glaucoma patients	Not specified	3.67 ± 4.91 at 1 month, 3.91 ± 4.83 at 3 months	Not specified	[6]
Netarsudil (0.02%)	Glaucoma patients on maximal	19.5 ± 5.6	3.53	17%	[7]

tolerated  
medical  
therapy

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	Open-Angle Glaucoma or				
Netarsudil (0.02%)	Ocular Hypertension (Baseline IOP <25 mmHg)	Not specified	3.9 to 4.7	Not specified	[8]

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Note: The study designs, patient populations, and baseline IOPs vary across these studies, which can influence the reported efficacy.

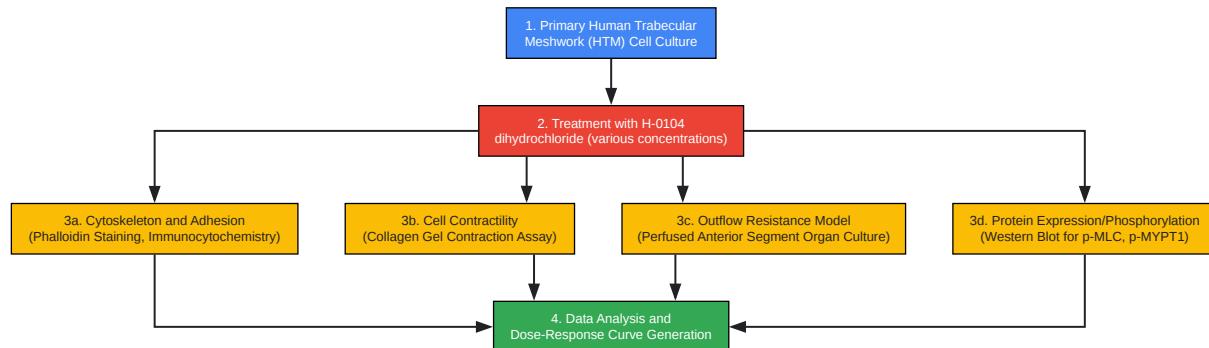
## Key Experimental Protocols for Evaluating **H-0104 Dihydrochloride**

The preclinical and clinical evaluation of a novel ROCK inhibitor like **H-0104 dihydrochloride** involves a series of standardized in vitro and in vivo experiments to assess its efficacy, mechanism of action, and safety.

### In Vitro Assays

Objective: To determine the direct effects of **H-0104 dihydrochloride** on trabecular meshwork cells.

Experimental Workflow for In Vitro Evaluation:



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Caption: A typical experimental workflow for the in vitro evaluation of **H-0104 dihydrochloride**.

Detailed Methodologies:

- Human Trabecular Meshwork (HTM) Cell Culture:
  - Isolate primary HTM cells from donor eyes.
  - Culture the cells in appropriate media until confluent.
  - Characterize the cells by their typical morphology and expression of TM-specific markers.
- Immunocytochemistry for Cytoskeletal Changes:
  - Plate HTM cells on coverslips and treat with varying concentrations of **H-0104 dihydrochloride**.
  - Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

- Stain for F-actin using fluorescently labeled phalloidin and for focal adhesions using antibodies against proteins like vinculin or paxillin.
- Visualize the cells using fluorescence microscopy to assess changes in stress fibers and focal adhesions.[9][10][11]
- Collagen Gel Contraction Assay:
  - Embed HTM cells in a collagen matrix in a 24-well plate.
  - Allow the gels to polymerize and then detach them from the sides of the well.
  - Add media containing different concentrations of **H-0104 dihydrochloride**.
  - Measure the diameter of the collagen gels at various time points to quantify cell-mediated contraction. A reduction in gel contraction indicates a relaxant effect of the drug.[12]
- Western Blotting for ROCK Pathway Proteins:
  - Treat HTM cells with **H-0104 dihydrochloride** for a specified duration.
  - Lyse the cells and determine the protein concentration of the lysates.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Probe the membrane with primary antibodies against phosphorylated myosin light chain (p-MLC), total MLC, and other relevant pathway proteins.
  - Use appropriate secondary antibodies and a detection system (e.g., chemiluminescence) to visualize the protein bands.
  - Quantify the band intensities to determine the effect of the drug on protein phosphorylation.[13][14][15][16]

## In Vivo Animal Models

Objective: To evaluate the IOP-lowering efficacy and safety of topically administered **H-0104 dihydrochloride** in relevant animal models.

### Commonly Used Animal Models for Glaucoma Research:

- Normotensive Monkeys (e.g., Cynomolgus): These are considered the gold standard for preclinical IOP studies due to the anatomical and physiological similarities of their eyes to human eyes.
- Glaucomatous Monkey Models: Monkeys with naturally occurring or experimentally induced glaucoma provide a more disease-relevant model.
- Rodent Models (Rats and Mice): Used for initial screening and mechanistic studies. Glaucoma can be induced by various methods, including injection of microbeads into the anterior chamber to obstruct outflow.[\[17\]](#)
- Rabbit Models: Often used for ocular irritation and safety studies, as well as for initial efficacy screening.

### Methodology for IOP Measurement and Outflow Facility in Monkeys:

- Animal Acclimatization and Baseline Measurements: Acclimate the monkeys to the experimental procedures. Measure baseline IOP at multiple time points using a calibrated tonometer (e.g., pneumatonometer).
- Drug Administration: Administer a single drop of **H-0104 dihydrochloride** ophthalmic solution of varying concentrations to one eye, with the contralateral eye receiving a vehicle control.
- IOP Monitoring: Measure IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-instillation.
- Outflow Facility Measurement (Two-Level Constant Pressure Perfusion):
  - Anesthetize the monkey and cannulate the anterior chamber with two needles.
  - One needle is connected to a pressure transducer to monitor IOP, and the other is connected to an infusion pump.
  - Infuse a saline solution at a constant pressure to maintain a steady-state IOP.

- The rate of infusion required to maintain this pressure is equal to the rate of aqueous humor outflow.
- Repeat the measurement at a second, higher pressure.
- The change in flow rate divided by the change in pressure gives the outflow facility.[18][19]

## Conclusion and Future Directions

**H-0104 dihydrochloride**, as a member of the ROCK inhibitor class, holds significant promise for the treatment of glaucoma. Its mechanism of action, directly targeting the trabecular meshwork to increase aqueous humor outflow, addresses a primary cause of elevated IOP. While specific clinical data for **H-0104 dihydrochloride** is not yet extensively available, the established efficacy and safety profiles of other ROCK inhibitors provide a strong rationale for its continued investigation.

Future research should focus on:

- The publication of well-controlled clinical trial data to establish the efficacy and safety of **H-0104 dihydrochloride** in diverse patient populations.
- Head-to-head comparative studies with other IOP-lowering medications.
- Investigations into the potential neuroprotective effects of **H-0104 dihydrochloride** on retinal ganglion cells, a property suggested for other ROCK inhibitors.
- The development of sustained-release formulations to improve patient adherence and provide more consistent IOP control.

The continued exploration of ROCK inhibitors like **H-0104 dihydrochloride** is a vital component of the ongoing effort to develop more effective and targeted therapies for glaucoma, ultimately aiming to preserve vision in millions of individuals worldwide.

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